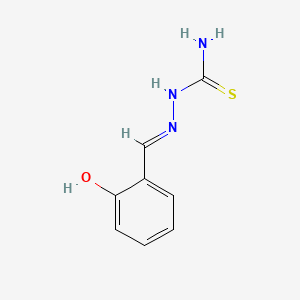

Salicylaldehyde thiosemicarbazone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNSRYBTSVDDKA-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=S)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=S)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5351-90-6 | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Crystal Structure Analysis of Salicylaldehyde Thiosemicarbazone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of Salicylaldehyde (B1680747) Thiosemicarbazone, a compound of significant interest in medicinal chemistry and drug development. This document details the synthesis, crystallographic properties, and spectroscopic characterization of Salicylaldehyde Thiosemicarbazone. Furthermore, it elucidates the proposed mechanism of action, which is primarily driven by metal ion chelation, leading to enzyme inhibition and induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of its molecular interactions and workflow.

Introduction

This compound is a Schiff base ligand known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its therapeutic potential is largely attributed to its ability to chelate metal ions, which are essential for the function of various enzymes. This interaction can disrupt critical cellular processes, making it a promising candidate for further investigation and development. This guide presents a detailed analysis of its crystal structure and a summary of the experimental procedures for its synthesis and characterization.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and thiosemicarbazide (B42300). The general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Thiosemicarbazide

-

Ethanol (B145695) (or Methanol)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

An equimolar solution of thiosemicarbazide is prepared in warm ethanol.

-

An equimolar amount of salicylaldehyde is added to the solution. A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for a period of 2 to 5 hours.

-

The resulting solution is then cooled, often in an ice bath, to facilitate the precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

For crystallization, the crude product is typically recrystallized from a suitable solvent like ethanol to obtain pure crystals.

Caption: Workflow for the synthesis and characterization of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c. The crystal structure is stabilized by intermolecular hydrogen bonding.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₉N₃OS |

| Formula Weight | 195.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.206(3) |

| b (Å) | 14.244(4) |

| c (Å) | 10.457(4) |

| α (°) | 90 |

| β (°) | 116.18(2) |

| γ (°) | 90 |

| Volume (ų) | 1898.9(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.366 |

Spectroscopic Characterization

The synthesized compound is further characterized by various spectroscopic techniques to confirm its structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands that are indicative of its functional groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3770 - 3640 | O-H stretching |

| 3322 - 3000 | N-H stretching |

| 1650 - 1519 | C=N (azomethine) stretching |

| 1296 - 1221 | C=S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule in solution.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.551 - 11.695 | s | N-NH (hydrazine) |

| 10.261 - 10.286 | s | -CH=N (azomethine) |

| 9.061 - 9.176 | t | CS-NH |

| 6.776 - 6.815 | s | OH (phenolic) |

| 7.017 - 7.373 | m | Aromatic protons |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 177.914 - 206.626 | C=S |

| 126.832 - 178.182 | C=N (azomethine) |

| 116.0 - 160.0 | Aromatic carbons |

Proposed Mechanism of Action

The biological activity of this compound is believed to stem from its ability to chelate essential metal ions, particularly iron (Fe) and copper (Cu), within biological systems. This chelation disrupts the normal function of metalloenzymes and can lead to the generation of reactive oxygen species (ROS), ultimately inducing apoptosis.

Experimental Protocol: X-ray Crystallography

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed, including integration of reflection intensities and correction for various factors (e.g., Lorentz and polarization effects).

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a versatile compound with a well-characterized crystal structure and a straightforward synthetic route. Its biological activities are intrinsically linked to its ability to chelate metal ions, leading to enzyme inhibition and the induction of apoptosis through the mitochondrial pathway. The data and protocols presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this and related thiosemicarbazones. Further studies are warranted to fully elucidate the downstream signaling effects of this compound and to optimize its structure for enhanced efficacy and selectivity.

A Spectroscopic Deep Dive: Unveiling the Properties of Salicylaldehyde Thiosemicarbazone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Salicylaldehyde (B1680747) thiosemicarbazone, a Schiff base derived from salicylaldehyde and thiosemicarbazide (B42300), has garnered significant attention in the scientific community for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its structural and electronic characteristics is paramount for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic properties of Salicylaldehyde thiosemicarbazone, focusing on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Synthesis and Characterization

The synthesis of this compound is a relatively straightforward condensation reaction. The general workflow for its preparation and subsequent spectroscopic characterization is outlined below.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on common laboratory practices.

Synthesis of this compound: An equimolar solution of salicylaldehyde and thiosemicarbazide in a suitable solvent, typically ethanol (B145695), is refluxed for several hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold solvent, and purified by recrystallization, commonly from ethanol, to yield the pure this compound.[4]

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF), and placed in a quartz cuvette. The spectrum is typically scanned over a range of 200-800 nm.[3][4][5]

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded, usually in the range of 4000-400 cm⁻¹.[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard.[3][5]

Spectroscopic Data

The spectroscopic data for this compound reveals key structural features of the molecule.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the thiosemicarbazone moiety.

| Solvent | λmax (nm) | Reference |

| Ethanol | 342 | [3][5] |

| Ethanol | 296 | [1] |

| DMF | 234, 309, 334 | [4] |

The variations in the absorption maxima can be attributed to the different solvent environments.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The absence of a C=O stretching band from salicylaldehyde and the appearance of a C=N stretching band confirm the formation of the Schiff base.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H (phenolic) | ~3650 - 3770, 3136 | [1][3][5] |

| N-H | ~3002 - 3322, 2987 | [1][2][3][5] |

| C-H (aromatic) | ~3077 | [1] |

| C=N (azomethine) | ~1507 - 1650 | [1][2][3][4][5] |

| C=S (thione) | ~1203 - 1275, 777 | [1][3][4][5] |

| C-O (phenolic) | ~1263 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed insights into the molecular structure, including the chemical environment of each proton and carbon atom.

¹H NMR (DMSO-d₆, δ ppm)

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| -OH (phenolic) | ~8.391 - 11.0 | s | [2][3][5] |

| -NH-N= | ~11.551 - 11.695 | s | [1][2] |

| -CH=N- (azomethine) | ~9.967 - 10.286 | s | [1][2][3][5] |

| -NH₂ (or NH-CS) | ~9.009 - 9.176 | t | [1][2][3][5] |

| Aromatic protons | ~6.810 - 8.334 | m | [1][2][3][5] |

¹³C NMR (DMSO-d₆, δ ppm)

| Carbon | Chemical Shift (ppm) | Reference |

| C=S (thione) | ~177.914 - 206.626 | [1][2] |

| C=N (azomethine) | ~126.832 - 178.182 | [1][2] |

| Aromatic C-O | ~156.876 | [5] |

| Aromatic Carbons | ~112.325 - 141.630 | [5] |

Logical Relationship: Structure and Spectroscopic Data

The correlation between the molecular structure of this compound and its spectroscopic data is fundamental for its characterization.

Caption: Correlation between the molecular structure and the observed spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of this compound. These data are crucial for quality control, structural elucidation of new derivatives, and for understanding the molecule's interaction with biological targets, thereby aiding in the development of novel therapeutic agents.

References

- 1. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Salicylaldehyde Thiosemicarbazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde (B1680747) thiosemicarbazone derivatives are a class of compounds extensively studied for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.[1][2][3] A critical aspect of their chemistry, which dictates their reactivity and biological function, is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in these derivatives, supported by spectroscopic data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Concept: Tautomeric Equilibria

Salicylaldehyde thiosemicarbazone derivatives can exist in different tautomeric forms, primarily involving keto-enol and thione-thiol equilibria.[4][5][6] The predominant form is influenced by factors such as the solvent, temperature, and the presence of substituents on the aromatic ring or the thiosemicarbazide (B42300) moiety.

The two main types of tautomerism observed are:

-

Keto-Enol Tautomerism: This involves the interconversion between the phenolic hydroxyl group (enol form) and a keto form. However, due to the aromaticity of the salicylaldehyde ring, the enol form is highly favored.

-

Thione-Thiol Tautomerism: This is the most significant equilibrium for this class of compounds, involving the conversion between the thione (C=S) and thiol (C-S-H) forms.[7][8] The thione form is generally more stable, but the thiol tautomer plays a crucial role in the coordination chemistry and biological activity of these molecules.[7]

The tautomeric equilibrium can be represented as follows:

Caption: Thione-Thiol Tautomeric Equilibrium.

Spectroscopic Evidence for Tautomerism

Spectroscopic techniques are invaluable for elucidating the tautomeric forms of this compound derivatives in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of signals corresponding to the phenolic -OH proton (around 6.7-8.4 ppm) and the N-H protons of the thiosemicarbazide backbone (around 9.0-12.9 ppm) provides key insights.[9][10] The absence of a distinct S-H proton signal in most spectra suggests that the thione form is predominant in solution.[11]

-

¹³C NMR: The chemical shift of the carbon atom in the C=S group typically appears in the range of 157-207 ppm, confirming the presence of the thione tautomer.[9][12]

Infrared (IR) Spectroscopy:

-

The presence of a strong absorption band in the region of 3100-3400 cm⁻¹ is attributed to the N-H stretching vibrations.[10][12]

-

A band around 1200-1300 cm⁻¹ is characteristic of the C=S stretching vibration, further supporting the existence of the thione form.[10]

-

The O-H stretching vibration of the phenolic group is typically observed as a broad band in the range of 3100-3770 cm⁻¹.[9][12]

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectra of these compounds typically show absorption bands in the range of 300-400 nm, which are assigned to π → π* and n → π* electronic transitions within the conjugated system.[9][10] Changes in the solvent polarity can lead to shifts in these absorption maxima, reflecting changes in the tautomeric equilibrium.

Quantitative Data Summary

The following tables summarize typical spectroscopic data for this compound and its derivatives, compiled from various studies.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Chemical Shift Range | Reference |

| Phenolic -OH | 6.776 - 9.935 | [9][10] |

| Azomethine -CH=N | 9.924 - 11.615 | [10][12] |

| Hydrazine N-NH | 11.482 - 12.925 | [10][12] |

| Thioamide CS-NH | 7.982 - 10.364 | [10][12] |

| Aromatic Protons | 6.758 - 8.941 | [10][12] |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Chemical Shift Range | Reference |

| C=S | 157.241 - 206.626 | [9][10] |

| C=N | 126.832 - 178.182 | [9][12] |

| Aromatic Carbons | 114.378 - 160.665 | [10] |

Table 3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Frequency Range | Reference |

| O-H Stretch | 3134 - 3770 | [9][10][12] |

| N-H Stretch | 2987 - 3390 | [10][12] |

| C=N Stretch | 1507 - 1650 | [9][10][12] |

| C=S Stretch | 1203 - 1298 | [10] |

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of these compounds is through a condensation reaction.[1]

Materials:

-

Salicylaldehyde (or a substituted derivative)

-

Thiosemicarbazide (or a substituted derivative)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and the appropriate thiosemicarbazide in ethanol in a round-bottom flask.[9]

-

Add a few drops of acetic acid to the mixture to catalyze the reaction.[10]

-

Reflux the reaction mixture for several hours (typically 2-5 hours).[13]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Caption: General Synthetic Workflow.

Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[14]

-

IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, typically with the sample prepared as a KBr pellet.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent like ethanol or dimethylformamide (DMF).[13]

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provides definitive structural information, confirming the tautomeric form in the solid state.[15]

Impact on Drug Development

The tautomeric state of this compound derivatives is crucial for their biological activity. The ability to switch between thione and thiol forms influences their metal-chelating properties, which is a key mechanism for their anticancer and antimicrobial effects.[13] The thiol form, in particular, can deprotonate and coordinate to metal ions, forming stable complexes that can interact with biological targets.[7] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of designing more potent and selective drug candidates based on this scaffold. Future research may focus on synthesizing derivatives that favor a specific tautomeric form to enhance their therapeutic efficacy.

References

- 1. Buy this compound | 5351-90-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Activity of Salicylaldehyde-Thiosemicarbazone and Its Metal Complexes [repository.sustech.edu]

- 4. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound copper complexes: impact of hybridization with estrone on cytotoxicity, solution stability and redox activity - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ01070G [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Salicylaldehyde Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) thiosemicarbazone (STSC) is a Schiff base ligand known for its diverse coordination chemistry and significant biological activities, including antimicrobial, antifungal, and potential anticancer properties. The thermal stability and decomposition profile of STSC are critical parameters for its application in drug development and material science, influencing storage, formulation, and an understanding of its degradation pathways. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides an in-depth overview of the thermogravimetric analysis of salicylaldehyde thiosemicarbazone, including detailed experimental protocols, data interpretation, and visual representations of the experimental workflow and potential decomposition pathways.

Experimental Protocols

A precise and standardized experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following methodology is a typical protocol for the thermogravimetric analysis of organic compounds like this compound.

Instrumentation and Parameters

-

Instrument: A calibrated thermogravimetric analyzer is employed for the analysis.

-

Sample Preparation: A small sample of pure this compound (typically 3-5 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.

-

Atmosphere: The analysis is conducted under a dynamic inert atmosphere, typically high-purity nitrogen, with a constant flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min.

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature, generating a thermogram (TG curve) and its derivative (DTG curve).

The following diagram illustrates the general experimental workflow for the TGA of this compound.

Data Presentation and Interpretation

The thermal decomposition of this compound typically occurs in multiple stages. The following table summarizes representative quantitative data for the thermal decomposition of a thiosemicarbazone derivative structurally related to STSC, as detailed in studies of similar compounds. This data illustrates the expected thermal behavior.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temperature (°C) (from DTG) | Weight Loss (%) | Probable Lost Fragments |

| Stage 1 | 150 - 250 | ~ 220 | ~ 35 - 45 | Thiourea (B124793) moiety (NH₂-CS-NH₂) |

| Stage 2 | 250 - 400 | ~ 330 | ~ 40 - 50 | Salicylidene moiety (C₇H₅O) |

| Stage 3 | > 400 | - | ~ 10 - 15 | Residual char decomposition |

Note: This data is representative of a thiosemicarbazone derivative and serves as an illustrative example. The exact temperatures and weight losses for this compound may vary.

The initial decomposition stage is often attributed to the cleavage of the thiourea group, which is less thermally stable. The subsequent stage involves the breakdown of the more stable aromatic salicylidene fragment. The final stage corresponds to the slow decomposition of the remaining carbonaceous residue.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of this compound can be visualized as a stepwise process. The following diagram illustrates a plausible decomposition pathway based on the interpretation of TGA data for similar compounds.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. A thorough understanding of its thermal stability and decomposition behavior, as outlined in this guide, is essential for its handling, processing, and application in pharmaceutical and materials science research. The provided experimental protocol and data interpretation framework offer a solid foundation for researchers and professionals working with this versatile compound. The visualization of the experimental workflow and decomposition pathway further aids in comprehending the thermal analysis process and the degradation mechanism of this compound.

An In-depth Technical Guide to the Electrochemical Properties of Salicylaldehyde Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) thiosemicarbazone (STSC) is a versatile Schiff base ligand known for its significant coordination chemistry and diverse biological activities. Beyond its well-documented role in the development of therapeutic agents, STSC possesses intriguing electrochemical properties that are pivotal for its application in electroanalytical chemistry, particularly in the development of chemical sensors. This technical guide provides a comprehensive overview of the electrochemical characteristics of STSC, detailing its synthesis, electrochemical behavior under various conditions, and the underlying reaction mechanisms. This document is intended to serve as a core reference for researchers and professionals engaged in the study and application of this compound.

Introduction

Salicylaldehyde thiosemicarbazone (STSC) is an organic molecule synthesized through the condensation reaction of salicylaldehyde and thiosemicarbazide (B42300).[1][2][3] Its structure, featuring a phenolic hydroxyl group and a thiosemicarbazide moiety, imparts a rich coordination chemistry, allowing it to act as a chelating agent for various metal ions.[4] While the biological applications of STSC and its metal complexes have been extensively explored, its electrochemical properties are a subject of growing interest. The electroactive nature of the thiosemicarbazone group, coupled with the influence of the salicylaldehyde backbone, makes STSC a compelling candidate for electrochemical studies and applications.

This guide will systematically explore the synthesis of STSC, its fundamental electrochemical properties, and the experimental protocols used for its characterization.

Synthesis of this compound

The synthesis of STSC is a straightforward condensation reaction. The general procedure involves the refluxing of equimolar amounts of salicylaldehyde and thiosemicarbazide in a suitable solvent, typically ethanol (B145695).[2][3][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Thiosemicarbazide

-

Ethanol (absolute or 95%)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve thiosemicarbazide in warm ethanol in a round-bottom flask.

-

Add an equimolar amount of salicylaldehyde to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.[1]

-

Attach a reflux condenser and heat the mixture to reflux for a period of 2 to 6 hours.[5]

-

After the reflux period, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product. The compound can be further purified by recrystallization from ethanol if necessary.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is primarily attributed to the electroactive thiosemicarbazone moiety. The presence of the phenolic hydroxyl group and the aromatic ring also influences its redox characteristics. The electrochemical response of STSC is significantly dependent on the pH of the supporting electrolyte.

Voltammetric Behavior

Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties of STSC. The voltammetric profile of STSC typically exhibits oxidation and reduction peaks corresponding to the redox processes of the thiosemicarbazone group.

3.1.1. pH-Dependent Electrochemistry

The peak potentials for the oxidation and reduction of STSC are highly dependent on the pH of the supporting electrolyte. Generally, as the pH increases, the oxidation potential shifts to less positive values, indicating that the oxidation process is facilitated in more alkaline conditions. This pH dependence suggests the involvement of protons in the electrode reaction mechanism. For instance, studies on similar phenolic thiosemicarbazones have shown a linear relationship between peak potential and pH, which is characteristic of electrochemical reactions involving proton transfer.

While specific quantitative data for STSC across a wide pH range is not extensively tabulated in the literature, studies on closely related compounds provide valuable insights. For example, the voltammetric study of salicylaldehyde-4-(2-pyridyl)-3-thiosemicarbazone revealed distinct pH-dependent cathodic peaks.

Proposed Electrochemical Reaction Mechanism

The electrochemical oxidation of thiosemicarbazones is generally believed to proceed via the sulfur atom of the thiocarbonyl group. The mechanism likely involves the transfer of electrons and protons.

A plausible mechanism for the electrochemical oxidation of STSC involves the following steps:

-

Initial Oxidation: The thiosemicarbazone moiety undergoes an initial one-electron oxidation at the electrode surface.

-

Proton Transfer: The oxidation is coupled with the transfer of a proton. The phenolic hydroxyl group can also participate in proton-coupled electron transfer processes.

-

Further Oxidation/Chemical Reactions: The initially formed radical species may undergo further oxidation or chemical reactions, such as dimerization or cyclization, depending on the experimental conditions.

The overall reaction is often irreversible, as evidenced by the absence of a corresponding reduction peak in the reverse scan of the cyclic voltammogram for many thiosemicarbazone derivatives.

Experimental Protocols for Electrochemical Analysis

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of this compound.

Apparatus and Reagents:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

This compound solution of known concentration

-

Supporting electrolyte (e.g., Britton-Robinson buffer, phosphate (B84403) buffer) at various pH values

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, rinse thoroughly with deionized water, and sonicate in ethanol and water.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes.

-

Solution Preparation: Prepare a stock solution of STSC in a suitable solvent (e.g., ethanol, DMSO) and dilute it to the desired concentration in the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to a range where no faradaic processes are expected.

-

Define the switching potential to encompass the expected redox events of STSC.

-

Select a scan rate (e.g., 50-100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

-

Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials (Epa, Epc), peak currents (ipa, ipc), and the reversibility of the redox processes.

-

Parameter Variation: Repeat the experiment at different pH values and scan rates to investigate the effect of these parameters on the electrochemical behavior of STSC.

Data Presentation

Due to the limited availability of comprehensive quantitative data for this compound itself in a single source, the following table presents a summary of electrochemical data for a closely related compound, salicylaldehyde, to illustrate the type of data that can be obtained and the effect of pH.

Table 1: Electrochemical Parameters for the Oxidation of Salicylaldehyde [5]

| pH | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) |

| 2.2 | +1.1 |

| 4.0 | +1.0 |

| 7.0 | +0.8 |

| 9.2 | +0.6 |

| 11.0 | +0.5 |

Note: This data is for salicylaldehyde, a precursor to STSC, and is provided for illustrative purposes. The electrochemical behavior of STSC will be influenced by the addition of the thiosemicarbazide moiety.

Visualizations

Experimental Workflows and Logical Relationships

Caption: Workflow for the synthesis and electrochemical analysis of this compound.

Caption: Proposed electrochemical oxidation mechanism of this compound.

Conclusion

This compound exhibits rich electrochemical behavior, primarily centered on the thiosemicarbazone moiety. Its redox properties are significantly influenced by the pH of the medium, indicating the involvement of protons in its electrochemical reactions. While the precise quantitative electrochemical parameters for STSC require further dedicated investigation, the existing literature on related compounds provides a solid framework for understanding its fundamental electrochemical characteristics. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to explore the electrochemistry of STSC. Further studies focusing on the systematic evaluation of its electrochemical properties under varied conditions will undoubtedly unlock its full potential in the development of novel electrochemical sensors and other electroanalytical applications.

References

- 1. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Quantum chemical calculations for Salicylaldehyde thiosemicarbazone

An In-depth Technical Guide to Quantum Chemical Calculations for Salicylaldehyde Thiosemicarbazone

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of this compound (STSC) and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the theoretical methodologies, summarizes key quantitative data, and outlines the workflows used to elucidate the structural, electronic, and biological properties of this versatile class of compounds.

Salicylaldehyde thiosemicarbazones are Schiff base ligands known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] These activities are often linked to their ability to chelate metal ions.[2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the fundamental properties of these molecules, providing insights that guide the synthesis and development of new therapeutic agents.[3][4]

Methodologies and Protocols

The theoretical investigation of this compound and its derivatives predominantly relies on Density Functional Theory (DFT). These computational studies are essential for predicting molecular properties and interpreting experimental results.

Experimental Synthesis Protocol

The synthesis of STSC derivatives is typically achieved through a condensation reaction.[1]

-

Reactants: An appropriate substituted thiosemicarbazide (B42300) (1 mmol) is dissolved in a solvent, typically methanol (B129727) or ethanol (B145695) (20 mL).[4][5]

-

Condensation: Salicylaldehyde (1 mmol) is added to the solution. A few drops of a catalyst, such as hydrochloric acid, may be added.[6]

-

Reaction: The mixture is refluxed for a specified period.

-

Characterization: The resulting product is then purified and characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy to confirm its structure.[4][5][7]

Computational Calculation Protocol

Quantum chemical calculations are performed to obtain optimized molecular geometries, vibrational frequencies, electronic properties, and other parameters.

-

Software: The Gaussian suite of programs (e.g., Gaussian 09) is commonly used for these calculations.[4] Visualization and input file creation are often handled with software like GaussView.[4]

-

Theoretical Method: Density Functional Theory (DFT) is the most prevalent method. The choice of functional is critical; B3LYP and M06 are frequently employed for their accuracy in describing organic molecules.[3][4][5][7]

-

Basis Set: The basis set determines the mathematical description of the atomic orbitals. Common choices for STSC studies include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-31++G(d,p), which provide a good balance between accuracy and computational cost.[3][4][5][7]

-

Calculations Performed:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR and Raman spectra.[3]

-

Electronic Properties: Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) are conducted to understand reactivity, stability, and charge distribution.[3][7]

-

Caption: Workflow for quantum chemical calculations on STSC.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations of this compound and its derivatives, as reported in various studies.

Table 1: Vibrational Frequencies

This table compares experimental and calculated vibrational frequencies (cm⁻¹) for key functional groups in STSC derivatives. The calculated values are often scaled to better match experimental data.

| Functional Group | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Reference |

| O–H Stretch | 3640–3770 | ~3136 | [5][7] |

| N–H Stretch | 3250–3450 | 3311–3565 | [1][5] |

| C–H (Aromatic) | 3000–3100 | 3149–3179 | [1] |

| C=N (Azomethine) | 1519–1650 | 1539–1548 | [1][5] |

| C=S Stretch | 1203–1296 | 1217–1229 | [1][5][7] |

Table 2: Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining molecular reactivity. The energy gap (ΔE = ELUMO – EHOMO) indicates chemical stability; a smaller gap suggests higher reactivity.[4]

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| STSC Derivative 1 | - | - | 4.17 | [4][5] |

| STSC Derivative 2 | - | - | 4.18 | [4][5] |

| STSC Derivative 3 | - | - | 4.22 | [4][5] |

| STSC Derivative 4 | - | - | 4.20 | [4][5] |

| STSC Derivative 5 | - | - | 4.13 | [4][5] |

| BHCT1 | - | - | 4.497 | [7][8] |

| FHCT2 | - | - | 4.505 | [7][8] |

| CHCT3 | - | - | 4.386 | [7][8] |

| AHCT4 | - | - | 4.241 | [7][8] |

Table 3: Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The stabilization energy E(2) measures the strength of these interactions.

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kcal/mol) | Reference |

| Lone Pair Donation | LP(3) S | σ(N-H) | 32.5 | [9] |

| π-Conjugation | π(C=N) | π(Aromatic Ring) | 28.7 | [9] |

| H-Bonding | LP(O) | σ(N-H) | 15.3 | [9] |

| σ → σ Transition | σ(C-C) | σ*(N-N) | 5.61 - 5.67 | [7] |

Table 4: Nonlinear Optical (NLO) Properties

The first hyperpolarizability (βtot) is a measure of a molecule's NLO response. Compounds with large βtot values are promising candidates for NLO materials.

| Compound/Derivative | First Hyperpolarizability (βtot) (a.u.) | Reference |

| STSC Derivative 3 | 508.41 | [5] |

| CHCT3 | 557.085 | [7] |

| BHCT1-HBCT6 (Range) | 9.1 to 13.3 times > urea | [7] |

Molecular Docking and Drug Development

Quantum chemical calculations are often coupled with molecular docking simulations to explore the potential of STSC derivatives as drug candidates.

Caption: General workflow for molecular docking studies.

Docking studies investigate how STSC ligands fit into the active site of a biological target.[6] For example, STSC derivatives have been evaluated as inhibitors of cholinesterases and carbonic anhydrases, which are relevant targets for Alzheimer's disease.[10][11] The calculations help predict binding energies and identify key interactions, such as hydrogen bonds between the thiosemicarbazone moiety and amino acid residues in the target protein, which are crucial for inhibitory activity.[6][10]

Structure-Property Relationships

The combination of experimental and computational data allows for the elucidation of key structure-property relationships that govern the behavior of this compound.

Caption: Relationship between structure, properties, and activity.

The electronic properties, dictated by the molecular structure and substituents on the phenyl ring or thiosemicarbazide moiety, directly influence the molecule's reactivity.[12] The HOMO-LUMO energy gap serves as a reliable indicator of this reactivity and potential for intramolecular charge transfer, which is also linked to NLO properties.[4] These fundamental electronic characteristics ultimately determine the molecule's ability to interact with biological targets, thereby defining its potential as a therapeutic agent.[6]

Conclusion

Quantum chemical calculations, primarily using DFT, provide a powerful framework for the detailed investigation of this compound and its derivatives. These theoretical studies offer invaluable insights into molecular structure, stability, electronic properties, and spectroscopic signatures, which are in excellent agreement with experimental findings.[4][5] By integrating these computational results with experimental data and molecular docking simulations, researchers can establish robust structure-activity relationships, facilitating the rational design of novel STSC-based compounds for applications in materials science and drug discovery.

References

- 1. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 3. Vibrational spectra, molecular structure, natural bond orbital, first order hyperpolarizability, thermodynamic analysis and normal coordinate analysis of Salicylaldehyde p-methylphenylthiosemicarbazone by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy this compound | 5351-90-6 [smolecule.com]

- 10. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of Salicylaldehyde Thiosemicarbazone as a Versatile Metal Ion Sensor: A Technical Guide

For Immediate Release

In the ever-evolving landscape of analytical chemistry and drug development, the demand for sensitive, selective, and cost-effective metal ion sensors is paramount. Salicylaldehyde (B1680747) thiosemicarbazone (STSC) has emerged as a highly promising scaffold in this domain. This technical guide provides an in-depth overview of the synthesis, signaling pathways, and experimental protocols for the utilization of STSC and its derivatives as robust metal ion sensors, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Signaling Pathway

Salicylaldehyde thiosemicarbazone is a Schiff base ligand synthesized through the condensation reaction of salicylaldehyde and thiosemicarbazide (B42300).[1] Its efficacy as a metal ion sensor lies in its ability to act as a chelating agent. The molecule possesses multiple donor atoms—specifically the phenolic oxygen, azomethine nitrogen, and thiolic sulfur—that can coordinate with a metal ion, forming a stable complex.[2][3] This coordination event perturbs the electronic properties of the STSC molecule, leading to a discernible optical response, such as a change in color (colorimetric sensing) or the quenching or enhancement of fluorescence (fluorometric sensing).[4][5]

The fundamental signaling mechanism involves the formation of a chelate ring with the target metal ion. This interaction often leads to a ligand-to-metal charge transfer (LMCT), which alters the absorption spectrum of the compound, resulting in a visible color change.[6] In fluorescence-based sensing, the binding of a metal ion can either quench the natural fluorescence of the STSC derivative through mechanisms like photoinduced electron transfer (PET) or enhance it by restricting intramolecular rotation and promoting radiative decay.[5]

Quantitative Data Summary

The performance of a metal ion sensor is quantitatively evaluated by several key parameters, including its detection limit, binding constant, and selectivity. The following tables summarize the reported quantitative data for various STSC-based sensors for different metal ions.

| Sensor/Ligand Derivative | Target Metal Ion | Detection Limit (LOD) | Binding Constant (K) | Analytical Method | Reference |

| Thiosemicarbazone (TSC) | Cu²⁺ | 0.99 µM | 8.33 × 10² M⁻¹ | UV-Visible Spectroscopy, Fluorescence Quenching | [4] |

| Semicarbazone (SC) | Cu²⁺ | 1.82 µM | 7.62 × 10² M⁻¹ | UV-Visible Spectroscopy, Fluorescence Quenching | [4] |

| Cr(III)-selective electrode | Cr³⁺ | 3.96 × 10⁻⁶ M | - | Potentiometry | [4] |

| Pb(II)-selective sensor | Pb²⁺ | 1.65 × 10⁻⁶ M | - | Potentiometry | [4] |

| Thiosemicarbazone-linked acetylpyrazine (B1664038) (TLA) | Co²⁺ | 1.637 µM | - | Colorimetric | [7] |

| p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone (CEABT) | Pd(II) | - (Beer's law range up to 2.64 µg cm⁻³) | - | Spectrophotometry | [8] |

Experimental Protocols

Synthesis of this compound (STSC)

This protocol describes a general method for the synthesis of STSC.[1]

Materials:

-

Thiosemicarbazide

-

Salicylaldehyde

-

Distilled water

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 0.911 g (0.01 mol) of thiosemicarbazide in 75 mL of warm distilled water.

-

To this solution, add 1.044 mL (0.01 mol) of salicylaldehyde.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 5 hours at a temperature of 55-60°C.

-

After the reflux period, cool the solution in an ice bath to facilitate the precipitation of the product.

-

Collect the white crystals of this compound by filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Dry the product under a vacuum. The expected yield is approximately 75%.[1]

Protocol for Metal Ion Detection

This protocol outlines the general steps for using STSC as a colorimetric sensor for metal ions.[9]

Materials:

-

Synthesized this compound (STSC)

-

Dimethylformamide (DMF) or other suitable solvent

-

Stock solutions of various metal ions (e.g., 1.0 × 10⁻² M in deionized water)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of STSC (e.g., 1.0 × 10⁻² M) in DMF.

-

For a typical assay, mix 2 mL of the STSC stock solution with 1 mL of the metal ion solution in a test tube.

-

Dilute the mixture to a final volume of 10 mL with DMF.

-

Allow the solution to stand at room temperature for a sufficient time for the color to develop and stabilize.

-

Record the UV-Visible absorption spectrum of the solution over a suitable wavelength range (e.g., 200-800 nm).

-

A change in the absorption spectrum, particularly the appearance of new peaks or a significant shift in existing peaks, indicates the detection of the metal ion.

-

The intensity of the color change can be correlated with the concentration of the metal ion to perform quantitative analysis.

Conclusion

This compound and its derivatives represent a versatile and accessible platform for the development of metal ion sensors. Their straightforward synthesis, coupled with the clear optical response upon metal chelation, makes them valuable tools in various scientific and industrial applications, including environmental monitoring, pharmaceutical analysis, and biological imaging. The data and protocols presented in this guide offer a solid foundation for researchers to explore and expand the potential of these remarkable compounds.

References

- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 2. Synthesis, Characterization and Biological Activity of Salicylaldehyde-Thiosemicarbazone and Its Metal Complexes [repository.sustech.edu]

- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. A highly sensitive and selective thiosemicarbazone chemosensor for detection of Co2+ in aqueous environments using RSM and TD/DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Colorimetric Detection of Copper Ions using Salicylaldehyde Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) thiosemicarbazone (STSC) is a versatile chelating agent that forms a stable, colored complex with copper(II) ions. This property makes it a suitable candidate for the simple and rapid colorimetric determination of copper in various samples. Upon complexation, a distinct color change is observed, and the intensity of the color, measured by spectrophotometry, is proportional to the concentration of copper ions. This document provides detailed protocols for the synthesis of STSC and its application in the colorimetric detection of copper ions, along with relevant quantitative data and visual representations of the underlying principles and workflows.

Principle of Detection

The colorimetric detection of copper(II) ions using salicylaldehyde thiosemicarbazone is based on the formation of a stable metal-ligand complex. STSC acts as a tridentate ligand, coordinating with the copper(II) ion through its phenolic oxygen, azomethine nitrogen, and thiolic sulfur atoms. This coordination results in the formation of a colored complex, leading to a change in the UV-Vis absorption spectrum. The intensity of the absorption at the wavelength of maximum absorbance (λmax) of the complex is directly proportional to the concentration of copper(II) ions in the solution, enabling quantitative analysis.

Caption: Signaling pathway for the colorimetric detection of Cu(II) ions.

Quantitative Data

Table 1: Analytical Parameters for Copper(II) Detection using 5-Bromosalicylaldehyde (B98134) Thiosemicarbazone [1][2][3][4]

| Parameter | Value |

| Wavelength of Max. Absorbance (λmax) | 390 nm |

| Linearity Range | 0.31 - 6.35 µg/mL |

| Molar Absorptivity (ε) | 1.08 x 10⁴ L mol⁻¹ cm⁻¹ |

| Sandell's Sensitivity | 0.062 µg cm⁻² |

| Optimal pH Range | 4.0 - 5.0 |

| Solvent | Aqueous Dimethylformamide (DMF) |

| Color of Complex | Light Greenish-Yellow |

| Stability | > 24 hours |

Table 2: Analytical Parameters for Copper(II) Detection using 5-Nitrosalicylaldehyde-4-phenyl-3-thiosemicarbazone [5]

| Parameter | Value |

| Wavelength of Max. Absorbance (λmax) | 390 nm |

| Linearity Range | up to 2.5 µg/mL |

| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Optimal pH Range | 2.3 - 6.2 |

| Solvent for Extraction | Chloroform |

Experimental Protocols

Synthesis of this compound (STSC)

This protocol describes the synthesis of the STSC ligand.

Caption: Experimental workflow for the synthesis of STSC.

Materials:

-

Thiosemicarbazide

-

Salicylaldehyde

-

Ethanol

-

Whatman filter paper

-

Reflux apparatus

-

Ice bath

Procedure:

-

Weigh 0.01 M of thiosemicarbazide and dissolve it in approximately 20 mL of ethanol.

-

To the dissolved thiosemicarbazide, add 0.02 M of salicylaldehyde with constant stirring.

-

Reflux the reaction mixture for 6 hours at a temperature between 50 and 60 °C.

-

After refluxing, cool the clear solution in an ice bath.

-

White crystals of this compound will precipitate out.

-

Filter the crystals using Whatman filter paper.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the synthesized this compound.

Protocol for Colorimetric Detection of Copper(II) Ions

This protocol is based on the procedure for 5-bromothis compound and can be adapted for STSC.[1][2]

Caption: Experimental workflow for the colorimetric detection of copper.

Materials and Reagents:

-

Synthesized this compound (STSC)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or a certified copper standard solution

-

Dimethylformamide (DMF)

-

Buffer solution (pH 4.0-5.0, e.g., acetate (B1210297) buffer)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

Procedure:

A. Preparation of a Standard Copper(II) Stock Solution:

-

Accurately weigh a precise amount of CuSO₄·5H₂O and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 ppm).

-

Prepare a series of working standard solutions of lower concentrations by diluting the stock solution with deionized water.

B. Preparation of the STSC Reagent Solution:

-

Dissolve an appropriate amount of the synthesized STSC in DMF to prepare a stock solution (e.g., 1 x 10⁻³ M).

C. Colorimetric Measurement:

-

Into a series of 10 mL volumetric flasks, add 5 mL of the buffer solution (pH 4.0-5.0).

-

To each flask, add a known volume of the copper(II) working standard solutions to create a calibration set covering the expected concentration range of the sample. For the sample analysis, add a known volume of the sample solution to a separate flask.

-

Add a sufficient amount of the STSC reagent solution to each flask to ensure an excess of the ligand.

-

Dilute the solutions to the 10 mL mark with deionized water and mix well.

-

Allow the color to develop for a specified time (e.g., 10-15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is expected to be around 390 nm, against a reagent blank (containing all components except the copper(II) ions).

D. Data Analysis:

-

Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding copper(II) concentrations.

-

Determine the concentration of copper(II) in the sample solution by interpolating its absorbance value on the calibration curve.

Selectivity

The selectivity of thiosemicarbazone-based sensors for copper(II) is generally good. For 5-nitrosalicylaldehyde-4-phenyl-3-thiosemicarbazone, it has been reported that common ions do not interfere with the determination of copper(II).[5] However, ions such as palladium(II), silver(I), gold(III), and mercury(II) may cause interference.[5] A detailed interference study for the unsubstituted this compound is recommended to ascertain its selectivity for specific applications.

Conclusion

This compound offers a straightforward and effective method for the colorimetric detection of copper(II) ions. The synthesis of the ligand is relatively simple, and the subsequent analytical procedure is rapid and relies on standard laboratory equipment. While the provided quantitative data is for derivatives of STSC, it serves as a strong indicator of the potential of the parent compound as a colorimetric sensor. For precise quantitative applications, it is recommended to experimentally determine the analytical parameters for the synthesized this compound under the specific experimental conditions.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Direct and Derivative Spectrophotometric Determination of Copper(II) with 5-Bromothis compound [benthamopenarchives.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Extraction-Spectrophotometric Determination of Copper(II) with 5-Nitrosalicylaldehyde-4-phenyl-3-thiosemicarbazone | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Fluorometric Sensing of Zinc Using Salicylaldehyde Thiosemicarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) thiosemicarbazone (STSC) and its derivatives have emerged as effective and selective fluorescent chemosensors for the detection of zinc ions (Zn²⁺). Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several pathological conditions. Consequently, the development of reliable methods for the sensitive and selective detection of Zn²⁺ is of paramount importance in biomedical research and drug development. STSC-based probes offer a "turn-on" fluorescent response upon binding to Zn²⁺, a phenomenon attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET). This document provides detailed application notes and experimental protocols for the synthesis of STSC and its application in the fluorometric sensing of zinc.

Signaling Pathway

The fluorescence "turn-on" response of Salicylaldehyde thiosemicarbazone upon binding to Zn²⁺ is primarily governed by the inhibition of non-radiative decay pathways that quench the fluorescence of the free ligand. Two predominant mechanisms are involved:

-

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on the imine nitrogen can be transferred to the excited state of the fluorophore (salicylaldehyde moiety) upon photoexcitation. This non-radiative de-excitation pathway quenches the fluorescence. Upon coordination with Zn²⁺, the lone pair of electrons on the nitrogen atom is engaged in the metal complex formation, which lowers the energy of the nitrogen's highest occupied molecular orbital (HOMO). This energetic barrier effectively inhibits the PET process, leading to a significant enhancement in fluorescence intensity.[1][2][3]

-

Chelation-Enhanced Fluorescence (CHEF): The binding of Zn²⁺ to STSC forms a rigid chelate ring structure. This increased rigidity reduces the vibrational and rotational freedom of the molecule, thereby minimizing the energy loss through non-radiative decay channels. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to an enhanced quantum yield and a "turn-on" fluorescent signal.

Caption: Proposed signaling pathway for the fluorometric sensing of Zn²⁺ by this compound.

Quantitative Data Summary

The performance of various this compound-based fluorescent sensors for zinc detection is summarized in the table below.

| Sensor Derivative | Solvent System | Excitation (nm) | Emission (nm) | Detection Limit | Binding Constant (Kₐ) | Stoichiometry (Sensor:Zn²⁺) | Reference |

| Unspecified STSC derivative | DMSO-H₂O (1:1, v/v, 10 mM HEPES, pH 7.4) | ~350 | 572 | Not Specified | Not Specified | Not Specified | [4][5] |

| Unspecified STSC derivative | Tris-HCl buffer (pH 7.2) | Not Specified | Not Specified | 5.9 x 10⁻⁹ M | 3.78 x 10⁶ M⁻¹ | 1:1 | Not Specified |

| 2-(3-ethoxy-2-hydroxybenzylidene)-N-methylhydrazinecarbothioamide (S2) | Not Specified | Not Specified | Not Specified | 1.26 µM | 2.83 x 10⁶ M⁻¹ | Not Specified | [6] |

Experimental Protocols

Synthesis of this compound (STSC)

This protocol describes a general method for the synthesis of STSC via condensation reaction.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) in warm ethanol (75 mL).[7]

-

To this solution, add salicylaldehyde (0.01 mol) dropwise with continuous stirring.[7]

-

The reaction mixture is then refluxed for 3-5 hours at 55-60°C.[7]

-

After reflux, the solution is allowed to cool to room temperature.

-

The resulting precipitate of this compound is collected by vacuum filtration.[7][8]

-

The collected solid is washed several times with cold ethanol to remove any unreacted starting materials.[8][9]

-

The purified product is dried in a vacuum oven. The final product is typically a white or pale yellow solid.[7]

Preparation of Stock Solutions

Materials:

-

This compound (STSC)

-

Dimethyl sulfoxide (B87167) (DMSO) or appropriate buffer (e.g., HEPES, Tris-HCl)

-

Zinc chloride (ZnCl₂) or other zinc salts

-

Deionized water

-

Volumetric flasks

-

Micropipettes

Procedure:

-

STSC Stock Solution (e.g., 1 mM): Accurately weigh the required amount of synthesized STSC and dissolve it in a minimal amount of DMSO. Then, dilute with the chosen buffer (e.g., DMSO-H₂O, 1:1, v/v, 10 mM HEPES, pH 7.4) to the final desired concentration in a volumetric flask.[4][5]

-

Zinc Stock Solution (e.g., 10 mM): Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in deionized water or the same buffer used for the STSC solution.

-

Working Solutions: Prepare working solutions of STSC and zinc by diluting the stock solutions with the appropriate buffer to the desired concentrations for the fluorometric assay.

Fluorometric Titration Protocol

This protocol outlines the steps for determining the fluorescent response of STSC to varying concentrations of Zn²⁺.

Caption: General workflow for the fluorometric titration of zinc with this compound.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

STSC working solution

-

Zinc working solutions of various concentrations

-

Appropriate buffer

Procedure:

-

Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the STSC-Zn²⁺ complex (refer to the literature or perform an initial scan).

-

Place a fixed volume of the STSC working solution (e.g., 10 µM) into a quartz cuvette.[4]

-

Record the initial fluorescence spectrum of the STSC solution alone.

-

Successively add small aliquots of the zinc working solution to the cuvette, ensuring thorough mixing after each addition.

-

After each addition, allow the solution to equilibrate for a short period and then record the fluorescence emission spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

-

Plot the fluorescence intensity at the emission maximum as a function of the zinc concentration.

-

From the titration data, the detection limit and the binding constant (Kₐ) can be calculated using appropriate methods (e.g., Benesi-Hildebrand plot).

Selectivity Studies

To assess the selectivity of the STSC sensor for Zn²⁺, the fluorometric titration should be repeated in the presence of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺). The fluorescence response in the presence of these competing ions will determine the sensor's selectivity. A highly selective sensor will show a significant fluorescence enhancement only in the presence of Zn²⁺.

Conclusion

This compound and its derivatives serve as robust and sensitive fluorescent probes for the detection of zinc ions. The straightforward synthesis, clear "turn-on" signaling mechanism, and high selectivity make them valuable tools for researchers in various fields, including biology, chemistry, and drug development. The detailed protocols provided herein offer a comprehensive guide for the successful application of these sensors in laboratory settings.

References

- 1. Novel thiosemicarbazone based sensors for transition metals - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00266K [pubs.rsc.org]

- 2. Synthetic control over photoinduced electron transfer in phosphorescence zinc sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence quenching by photoinduced electron transfer in the Zn2+ sensor zinpyr-1: a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Thiosemicarbazone-Based Fluorescence "Turn-on" Sensor for Zn(2+) Recognition with a Large Stokes Shift and its Application in Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone-Based Bifunctional 'Turn On' Fluorometric Chemosensors for the Rapid Detection of Zn2+ Cation and F- Anion: Theoretical Investigation, Smartphone-Assisted Colorimetric Detection and Applications in Bioimaging of Zebrafish Larvae and Molecular Logic Gate Operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application of Salicylaldehyde Thiosemicarbazone in the Solvent Extraction of Heavy Metals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) thiosemicarbazone (STSC) is a versatile Schiff base ligand renowned for its ability to form stable complexes with a variety of transition metal ions. This property makes it a valuable tool in the field of analytical chemistry and environmental remediation, particularly for the selective extraction and determination of heavy metals from aqueous solutions. STSC acts as a tridentate chelating agent, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and thiolic sulfur atoms (ONS donor set).[1] The formation of these stable, neutral metal-ligand complexes facilitates their extraction into an immiscible organic solvent, effectively separating them from the aqueous phase. This document provides detailed application notes, experimental protocols, and visualizations for the use of salicylaldehyde thiosemicarbazone in the solvent extraction of heavy metals.

Data Presentation: Solvent Extraction of Heavy Metals using this compound and its Derivatives

The efficiency of heavy metal extraction using this compound and its derivatives is influenced by several factors, most notably the pH of the aqueous solution and the choice of the organic solvent. The following table summarizes the optimal conditions and extraction efficiencies for various heavy metals.

| Heavy Metal Ion | Ligand | Optimal pH | Organic Solvent | Extraction Efficiency (%) | Reference |

| Nickel(II) | 2-Hydroxy-1-Naphthaldehyde Thiosemicarbazone | 7.0 | Ethyl Acetate | Quantitative | [2] |

| Zinc(II) | N,N'-Bis(salicylaldehyde) ethylenediamine (B42938) (Salen) | 7.0 | Chloroform | Quantitative | [3] |

| Cadmium(II) | meta-(4-bromobenzyloxy) benzaldehyde (B42025) thiosemicarbazone | 6-7 | Ionic Liquid/Acetone | Not specified | [4] |

| Copper(II) | This compound | 9.3 | Not specified (for voltammetric determination) | Not applicable | [5] |

Note: Quantitative data for the solvent extraction of a broad range of heavy metals specifically with this compound is limited in publicly available literature. The data presented includes derivatives and related Schiff base ligands to provide a comprehensive overview of the potential applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (STSC)

This protocol describes the synthesis of the this compound ligand.

Materials:

-

Salicylaldehyde

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and thiosemicarbazide in ethanol in a round-bottom flask.[6]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Reflux the mixture for 2-3 hours. A precipitate of this compound will form upon cooling.[6]

-

Filter the precipitate using filter paper and wash it several times with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product in a desiccator.

-

The final product can be characterized by techniques such as IR spectroscopy (to confirm the formation of the C=N bond and the presence of N-H and O-H groups) and NMR spectroscopy.

Protocol 2: General Procedure for Solvent Extraction of Heavy Metals

This protocol outlines a general procedure for the liquid-liquid extraction of heavy metal ions from an aqueous solution using a solution of this compound in an organic solvent.

Materials:

-

Aqueous solution containing the heavy metal ion(s) of interest (e.g., prepared from sulfate (B86663) or nitrate (B79036) salts)

-

This compound (synthesized as per Protocol 1)

-

Immiscible organic solvent (e.g., chloroform, ethyl acetate, n-butanol)

-

Buffer solutions or dilute acid/base for pH adjustment

-

Separatory funnels

-

pH meter

-

Shaker (optional)

-